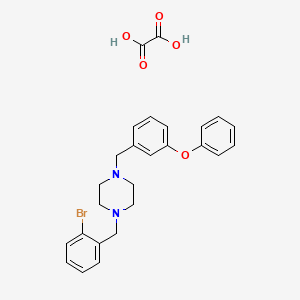![molecular formula C15H21BrClNO2 B4926171 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, also known as BCI-540, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of morpholine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, but it is believed to involve the modulation of glutamate receptors. Glutamate is a neurotransmitter that is involved in various processes in the brain, including memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for long-term potentiation.
Biochemical and Physiological Effects:
In addition to its effects on memory and learning, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been found to have various other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in various cognitive processes. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is its ability to enhance long-term potentiation, which makes it a valuable tool for studying memory and learning. However, there are also some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments. For example, it has been found to have a short half-life, which may limit its effectiveness in some experiments. Additionally, the exact mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. One area of interest is the development of more potent and selective compounds that target glutamate receptors. Another area of research is the use of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine may be useful in the study of other cognitive processes, such as attention and perception.
Conclusion:
In conclusion, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is a synthetic compound that has been widely studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the enhancement of long-term potentiation and the modulation of glutamate receptors. While there are some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments, it remains a valuable tool for studying memory and learning. There are also many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, which may lead to new insights into the mechanisms of cognitive processes and the development of new treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine involves the reaction of 2-bromo-6-chloro-4-methylphenol with 4-(chloromethyl)morpholine in the presence of a base. The resulting product is then treated with butyl bromide to obtain 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. This method has been reported to yield a high purity product and has been used in various studies.
Scientific Research Applications
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been studied extensively for its potential use in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance long-term potentiation, a process that is critical for memory formation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO2/c1-12-10-13(16)15(14(17)11-12)20-7-3-2-4-18-5-8-19-9-6-18/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPKCFTFFSNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
